molecular formula C₆H₁₁Cl₄O₄P B042792 Bis(1,3-dichloro-2-propyl) phosphate CAS No. 72236-72-7

Bis(1,3-dichloro-2-propyl) phosphate

Cat. No.: B042792
CAS No.: 72236-72-7
M. Wt: 319.9 g/mol
InChI Key: NNKRUBFJSSBFSS-UHFFFAOYSA-N
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Mechanism of Action

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: Bis(1,3-dichloro-2-propyl) phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various phosphate esters, while substitution reactions can produce a range of substituted phosphates .

Properties

IUPAC Name

bis(1,3-dichloropropan-2-yl) hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11Cl4O4P/c7-1-5(2-8)13-15(11,12)14-6(3-9)4-10/h5-6H,1-4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNKRUBFJSSBFSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CCl)OP(=O)(O)OC(CCl)CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Cl4O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30992969
Record name Bis(1,3-dichloro-2-propyl) phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30992969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72236-72-7
Record name Bis(1,3-dichloro-2-propyl) phosphate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72236-72-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propanol, 1,3-dichloro-, hydrogen phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072236727
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bis(1,3-dichloro-2-propyl) phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30992969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is Bis(1,3-dichloro-2-propyl) phosphate (BDCPP)?

A1: this compound (BDCPP) is the primary metabolite of Tris(1,3-dichloro-2-propyl) phosphate (TDCPP), a common organophosphate flame retardant (OPFR) used in polyurethane foam furniture, car interiors, and other consumer products. [, , , , , , , , , ]

Q2: How are people exposed to BDCPP?

A2: Humans are primarily exposed to BDCPP through the metabolic breakdown of TDCPP. [, , , , , , , , ] TDCPP can be released from treated products into the environment, accumulating in indoor dust. [, , , , , , , , ] Dust ingestion is considered a major route of exposure, particularly for young children. [, , , , , , , , ]

Q3: How is BDCPP exposure measured?

A3: BDCPP exposure is measured by analyzing urine samples. Due to its relatively short half-life, BDCPP in urine is considered a good indicator of recent TDCPP exposure. [, , , , , , , , ]

Q4: Are there specific populations with higher BDCPP exposures?

A4: Research suggests that infants and toddlers may have higher levels of BDCPP compared to adults due to increased hand-to-mouth behavior and potential exposure from baby products containing TDCPP-treated polyurethane foam. [, , ] Additionally, some studies found higher BDCPP levels in office workers compared to the general population, likely due to increased exposure from treated products in office environments. []

Q5: Have BDCPP levels in humans changed over time?

A5: Data from several studies suggest that BDCIPP levels in the U.S. population have increased significantly since the early 2000s. This rise coincides with the increased use of OPFRs like TDCPP following restrictions on polybrominated diphenyl ether (PBDE) flame retardants. []

Q6: How do BDCPP levels in humans compare to other OPFR metabolites?

A6: Studies consistently show that BDCPP and Diphenyl phosphate (DPHP) are the two most frequently detected OPFR metabolites in human urine samples. [, , , , , , , , , , , , , ] BDCPP levels in urine are generally comparable to or higher than levels of DPHP, suggesting significant exposure to TDCPP. [, , ]

Q7: How is TDCPP metabolized to BDCPP?

A7: TDCPP is metabolized to BDCPP primarily through enzymatic hydrolysis, involving the cleavage of one of the 1,3-dichloro-2-propyl groups from the TDCPP molecule. [] This process mainly occurs in the liver, and the resulting BDCPP is excreted in urine. []

Q8: What are the potential health effects of BDCPP exposure?

A8: While BDCPP itself has shown limited toxicity in some studies, [] research on the potential health effects of TDCPP and BDCPP exposure is still developing. Some studies suggest a potential association between elevated levels of BDCPP and:

  • Adverse Pregnancy Outcomes: Reduced success rates for fertilization, implantation, clinical pregnancy, and live birth in women undergoing in vitro fertilization (IVF). [] Some studies have also suggested a possible link between prenatal BDCPP exposure and preterm birth, particularly in female infants. [, ]
  • Neurodevelopmental Effects: Some evidence suggests prenatal exposure to BDCPP may be associated with lower executive function scores in preschoolers, with potential variations in effects based on sex. []
  • Thyroid Hormone Disruption: Studies have reported associations between BDCPP exposure and alterations in thyroid hormone levels in both pregnant women and their newborns. [, ]
  • Obesity and Lipid Metabolism: Some studies indicate a possible association between BDCPP exposure and an increased risk of obesity and dysregulated serum lipid profiles. [, , ]

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